molecular formula C13H13N3O B8509893 N-(5-Cyclopropyl-1H-pyrazol-3-YL)benzamide

N-(5-Cyclopropyl-1H-pyrazol-3-YL)benzamide

Cat. No.: B8509893
M. Wt: 227.26 g/mol
InChI Key: LUCORKWTQSQFFU-UHFFFAOYSA-N
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Description

N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide is a small molecule belonging to the class of organic compounds known as benzamides. These compounds contain a carboxamido substituent attached to a benzene ring. The molecular formula of this compound is C13H13N3O, and it has a molecular weight of 227.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide typically involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide (KOH) and ethanol (EtOH). This is followed by alkylation with alkyl halides and subsequent reaction with hydrazine . Another method involves the reaction of benzoyl isothiocyanate with ethyl cyanoacetate in KOH and EtOH, followed by alkylation with methyl iodide and reaction with hydrazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide include other benzamide derivatives and pyrazole-containing compounds. Some examples are:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a cyclopropyl group and a pyrazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide

InChI

InChI=1S/C13H13N3O/c17-13(10-4-2-1-3-5-10)14-12-8-11(15-16-12)9-6-7-9/h1-5,8-9H,6-7H2,(H2,14,15,16,17)

InChI Key

LUCORKWTQSQFFU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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